An In-depth Technical Guide to 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine: Synthesis, Characterization, and Potential in Drug Discovery
An In-depth Technical Guide to 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine: Synthesis, Characterization, and Potential in Drug Discovery
This technical guide provides a comprehensive overview of 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine, a heterocyclic compound of interest to researchers and professionals in drug development. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust guide to its synthesis, characterization, and potential therapeutic applications. The pyrrole and pyridine moieties are both significant pharmacophores, and their combination in this structural arrangement presents a compelling scaffold for novel drug design.[1][2][3][4][5]
Physicochemical Properties and Structural Formula
The fundamental characteristics of 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | Calculated |
| Molecular Weight | 172.23 g/mol | Calculated |
| CAS Number | 1344291-01-5 | Sigma-Aldrich |
| Canonical SMILES | CC1=C(CN2C=CC=C2)N=CC=C1 | |
| InChI Key | LSAIFDLMAUICBW-UHFFFAOYSA-N | Sigma-Aldrich |
Structural Representation
The structural formula of 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine, illustrating the connectivity of the 3-methylpyridine and pyrrole rings via a methylene bridge, is depicted below.
Caption: Structural formula of 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine.
Synthesis Protocol: A Proposed Pathway
Step 1: Synthesis of 2-(Chloromethyl)-3-methylpyridine Hydrochloride
The initial step focuses on the creation of the electrophilic component, 2-(chloromethyl)-3-methylpyridine, from its corresponding alcohol. The use of thionyl chloride is a standard and effective method for this transformation.
Reaction:
3-methyl-2-pyridinemethanol + SOCl₂ → 2-(chloromethyl)-3-methylpyridine hydrochloride
Experimental Protocol:
-
To a stirred solution of 3-methyl-2-pyridinemethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform, slowly add thionyl chloride (1.1-1.3 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-3-methylpyridine.
-
For purification, the hydrochloride salt can be precipitated by bubbling dry hydrogen chloride gas through a solution of the crude product in anhydrous diethyl ether. The resulting solid can be collected by filtration and washed with cold diethyl ether.
Rationale: The conversion of alcohols to alkyl chlorides using thionyl chloride is a classic and reliable method. The formation of the hydrochloride salt aids in the purification and stability of the product.
Step 2: N-Alkylation of Pyrrole
The second step involves the reaction of the synthesized 2-(chloromethyl)-3-methylpyridine with pyrrole to form the final product. This is a standard N-alkylation reaction where the pyrrolide anion acts as a nucleophile.
Reaction:
2-(chloromethyl)-3-methylpyridine hydrochloride + Pyrrole + Base → 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve pyrrole (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C to deprotonate the pyrrole, forming the sodium pyrrolide salt.
-
To this mixture, add a solution of 2-(chloromethyl)-3-methylpyridine hydrochloride (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench the mixture by the careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Rationale: The use of a strong base like sodium hydride is necessary to generate the pyrrolide anion, which is a potent nucleophile for the subsequent SN2 reaction with the alkyl chloride.
Caption: Proposed two-step synthesis workflow.
Predicted Analytical and Spectroscopic Data
In the absence of experimental data, the following spectroscopic characteristics are predicted for 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine based on the analysis of its structure and data from similar compounds. These predictions can guide the characterization of the synthesized molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrole rings, as well as the methyl and methylene groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 1H | H6-pyridine |
| ~7.5 | Doublet | 1H | H4-pyridine |
| ~7.1 | Doublet of doublets | 1H | H5-pyridine |
| ~6.7 | Triplet | 2H | Hα-pyrrole |
| ~6.1 | Triplet | 2H | Hβ-pyrrole |
| ~5.2 | Singlet | 2H | CH₂ (bridge) |
| ~2.3 | Singlet | 3H | CH₃ |
Rationale: The pyridine protons are expected to be in the aromatic region, with the H6 proton being the most deshielded due to its proximity to the nitrogen atom. The pyrrole protons will appear more upfield. The methylene bridge protons are expected to be a singlet, and the methyl group protons will also be a singlet in the aliphatic region.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C2-pyridine |
| ~148 | C6-pyridine |
| ~137 | C4-pyridine |
| ~131 | C3-pyridine |
| ~122 | C5-pyridine |
| ~121 | Cα-pyrrole |
| ~108 | Cβ-pyrrole |
| ~50 | CH₂ (bridge) |
| ~18 | CH₃ |
Rationale: The pyridine carbons will resonate at lower field compared to the pyrrole carbons. The carbon of the methyl group will appear at a high field.
Mass Spectrometry (Predicted)
Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 172 | Molecular ion [M]⁺ |
| 171 | [M-H]⁺ |
| 93 | [C₆H₇N]⁺ (picolyl cation) |
| 79 | [C₅H₅N]⁺ (pyridinium cation) |
Rationale: The molecular ion peak at m/z 172 should be clearly visible. A key fragmentation pathway is the cleavage of the C-N bond between the methylene bridge and the pyrrole ring, leading to the formation of a stable picolyl cation at m/z 93.[6] Further fragmentation of the pyridine ring could also be observed.
Potential Applications in Drug Development
The fusion of pyridine and pyrrole rings in a single molecule creates a scaffold with significant potential in drug discovery. Both heterocycles are prevalent in a wide range of biologically active compounds and approved drugs.[1][3][4][5]
Rationale for Pharmacological Interest
-
Pyridine Moiety : The pyridine ring is a common feature in many pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions with biological targets.[5]
-
Pyrrole Moiety : The pyrrole ring is another important pharmacophore found in numerous natural products and synthetic drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4]
Potential Therapeutic Areas
Based on the activities of related pyrrole-pyridine compounds, 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine could be investigated for a variety of therapeutic applications:
-
Oncology : Many pyrrolopyridine derivatives have shown potent anticancer activity by targeting various kinases and other cellular pathways.[1][7]
-
Inflammatory Diseases : The pyrrole scaffold is present in several anti-inflammatory agents.
-
Central Nervous System (CNS) Disorders : Pyrrolopyridine derivatives have been explored for their potential in treating neurological and psychiatric conditions.[2]
-
Infectious Diseases : The combination of these two heterocycles may lead to novel antibacterial or antiviral agents.[1]
Caption: Potential applications in drug discovery.
Conclusion
3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties, a viable synthetic strategy, and a well-reasoned outlook on its potential in medicinal chemistry. The presented protocols and predicted data serve as a valuable starting point for researchers aiming to synthesize and investigate this compound and its derivatives for the development of novel therapeutics. Further experimental validation of the proposed synthesis and biological evaluation are warranted to fully unlock the potential of this intriguing molecular scaffold.
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